N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine is a complex organic compound with the molecular formula C27H26N6O2 and a molecular weight of 466.5343 g/mol . This compound is characterized by its azo groups, which are responsible for its vibrant coloration. It is commonly used in various industrial applications, particularly in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine typically involves a multi-step process. The initial step often includes the diazotization of p-nitroaniline to form a diazonium salt. This is followed by coupling with 1-naphthylamine to form the intermediate azo compound. The final step involves the reaction of this intermediate with N,N-diethylaniline under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo groups, converting them into corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, reduction typically yields amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine has several scientific research applications:
Chemistry: It is used as a dye intermediate and in the study of azo compound reactions.
Biology: The compound is utilized in staining techniques for microscopy.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is widely used in the production of dyes, pigments, and inks
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine primarily involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, making the compound useful in various applications. The molecular pathways involved include electron transfer processes and interactions with nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-[(phenyldiazenyl)aniline]
- N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline
- N,N-Diethyl-4-[(4-bromophenyl)azo]aniline
Uniqueness
N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine is unique due to its specific structure, which includes two azo groups and a nitrophenyl moiety. This structure imparts distinct chemical and physical properties, making it particularly valuable in dye and pigment production .
Properties
CAS No. |
34446-26-9 |
---|---|
Molecular Formula |
C27H26N6O2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-4-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]aniline |
InChI |
InChI=1S/C27H26N6O2/c1-4-32(5-2)22-14-15-25(19(3)18-22)29-31-27-17-16-26(23-8-6-7-9-24(23)27)30-28-20-10-12-21(13-11-20)33(34)35/h6-18H,4-5H2,1-3H3 |
InChI Key |
DZQBPRXAQZNPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.